Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification to introduce the tert-butyl group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced derivative. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl (1R,5S)-3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific structural configuration, which includes a tert-butyl ester group and a nitrogen atom within a bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLMCTVICONPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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